molecular formula C15H12N2O3S B8617652 methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate

methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate

Cat. No. B8617652
M. Wt: 300.3 g/mol
InChI Key: RYMPZZXTASGUKL-UHFFFAOYSA-N
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Patent
US05948911

Procedure details

2-Amino-5-methyl-3-ethoxycarbonyl-thiophene (5 g) and 4-cyanobenzoic acid methylester (2.7 g) are dissolved in dioxane (40 ml). Gaseous HCl is conducted through the solution for 5 hours. The usual workup yields 4-(3,4-dihydro-4-oxo-6-methyl-thieno-[2,3-d]-pyrimidin-2-yl]-benzoic acid methylester (6 g)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:12])=[CH:5][C:6]=1[C:7]([O:9]CC)=O.[CH3:13][O:14][C:15](=[O:24])[C:16]1[CH:21]=[CH:20][C:19]([C:22]#[N:23])=[CH:18][CH:17]=1.Cl>O1CCOCC1>[CH3:13][O:14][C:15](=[O:24])[C:16]1[CH:21]=[CH:20][C:19]([C:22]2[NH:23][C:7](=[O:9])[C:6]3[CH:5]=[C:4]([CH3:12])[S:3][C:2]=3[N:1]=2)=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC(=CC1C(=O)OCC)C
Name
Quantity
2.7 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C#N)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C=1NC(C2=C(N1)SC(=C2)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 119.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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